molecular formula C19H23NO2 B1683655 Trimopam CAS No. 20012-08-2

Trimopam

Cat. No.: B1683655
CAS No.: 20012-08-2
M. Wt: 297.4 g/mol
InChI Key: ICPHJSKVAZMKIV-UHFFFAOYSA-N
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Description

Trimopam, also known as Trimethoprim, is a synthetic antibacterial agent primarily used to treat bacterial infections. It is particularly effective against urinary tract infections, respiratory tract infections, and gastrointestinal infections. This compound works by inhibiting the bacterial enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids and proteins in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimopam is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. This reaction yields this compound as the final product. The reaction conditions typically include the use of a solvent such as dimethylformamide and a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The industrial production also includes purification steps such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Trimopam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Trimopam has a wide range of applications in scientific research:

Mechanism of Action

Trimopam exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing DNA and RNA, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells. This specificity reduces the risk of side effects compared to other similar compounds .

Properties

IUPAC Name

7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHJSKVAZMKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860568
Record name 7,8-Dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20012-08-2
Record name Trimopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A solution of 3.58 g. (0.0126 mol) of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3 -benzazepine in 15 ml. of formic acid and 10 ml. of formaldehyde is refluxed for 18 hours. The reaction mixture is evaporated to dryness, 20 ml. of 6N hydrochloric acid is added and the solution is again evaporated to dryness to give a liquid. The latter is treated with 20 ml. of 10% sodium hydroxide solution and the mixture is extracted with ether. The dried extract is evaporated to give the liquid 7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
Quantity
0.0126 mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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